molecular formula C17H16ClNO2 B13444848 11-Hydroxyasenapine-13CD3

11-Hydroxyasenapine-13CD3

Cat. No.: B13444848
M. Wt: 305.78 g/mol
InChI Key: YEXNSFLUYFPHAT-LBPJCRQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Hydroxyasenapine-13CD3 is a labeled analogue of 11-Hydroxyasenapine, which is a metabolite of asenapine. Asenapine is a serotonin (5HT2) and dopamine (D2) receptor antagonist used in the treatment of schizophrenia and bipolar disorder . The compound is primarily used for research purposes, particularly in the fields of pharmacology and neurochemistry.

Preparation Methods

The synthesis of 11-Hydroxyasenapine-13CD3 involves the incorporation of deuterium and carbon-13 isotopes into the molecular structure of 11-Hydroxyasenapine. The synthetic route typically starts with the precursor asenapine, which undergoes hydroxylation to form 11-Hydroxyasenapine. The isotopic labeling is achieved through specific chemical reactions that introduce the deuterium and carbon-13 atoms . Industrial production methods for this compound are not widely documented, as it is mainly produced for research purposes.

Chemical Reactions Analysis

11-Hydroxyasenapine-13CD3 undergoes various chemical reactions, including:

Scientific Research Applications

11-Hydroxyasenapine-13CD3 is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 11-Hydroxyasenapine-13CD3 is similar to that of asenapine. It acts as an antagonist at serotonin (5HT2) and dopamine (D2) receptors. By blocking these receptors, the compound modulates neurotransmitter activity in the brain, which is beneficial in treating psychiatric disorders like schizophrenia and bipolar disorder . The molecular targets include various serotonin and dopamine receptor subtypes, and the pathways involved are related to neurotransmitter signaling.

Comparison with Similar Compounds

11-Hydroxyasenapine-13CD3 can be compared with other similar compounds, such as:

This compound is unique due to its isotopic labeling, which makes it particularly useful in research applications involving detailed metabolic and pharmacokinetic studies.

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

305.78 g/mol

IUPAC Name

(2R,6R)-17-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-ol

InChI

InChI=1S/C17H16ClNO2/c1-19-8-14-12-6-10(18)2-4-16(12)21-17-5-3-11(20)7-13(17)15(14)9-19/h2-7,14-15,20H,8-9H2,1H3/t14-,15-/m0/s1/i1+1D3

InChI Key

YEXNSFLUYFPHAT-LBPJCRQQSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O

Origin of Product

United States

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